molecular formula C17H30O5 B3242121 9-Oxoheptadecanedioic acid CAS No. 1502-36-9

9-Oxoheptadecanedioic acid

Cat. No.: B3242121
CAS No.: 1502-36-9
M. Wt: 314.4 g/mol
InChI Key: PIDPYYAWBYNTFO-UHFFFAOYSA-N
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Description

9-Oxoheptadecanedioic acid: is an organic compound with the molecular formula C₁₇H₃₀O₅. It is known for being a precursor to Civetone, a compound used in the fragrance industry. This compound is also utilized in scientific research, particularly for labeling proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxoheptadecanedioic acid typically involves the oxidation of heptadecanedioic acid. One common method includes the use of palladium catalysts in the presence of oxygen to achieve the desired oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure that allows it to act as a precursor to Civetone and its potential antitumor properties. Its ability to label proteins also sets it apart from other similar compounds .

Properties

IUPAC Name

9-oxoheptadecanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O5/c18-15(11-7-3-1-5-9-13-16(19)20)12-8-4-2-6-10-14-17(21)22/h1-14H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDPYYAWBYNTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)CCCCCCCC(=O)O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90776944
Record name 9-Oxoheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-36-9
Record name 9-Oxoheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90776944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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